Ethyl 4-methoxynicotinate
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Overview
Description
Ethyl 4-methoxynicotinate: is an organic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of nicotinic acid and features an ethyl ester group attached to the 4-position of the nicotinic acid ring, along with a methoxy group at the same position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxynicotinate can be synthesized through the esterification of 4-methoxynicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxynicotinic acid.
Reduction: Formation of 4-methoxynicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxynicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The compound may also influence signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Ethyl 4-methoxycinnamate: Similar in structure but with a cinnamate backbone instead of a nicotinate backbone.
Methyl 4-methoxynicotinate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl nicotinate: Lacks the methoxy group present in this compound.
Uniqueness: this compound is unique due to the presence of both the methoxy and ethyl ester groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-methoxynicotinate (EMN) is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of EMN, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : Approximately 165.19 g/mol
- Structure : EMN is an ester derivative of 4-methoxynicotinic acid, characterized by a methoxy group attached to the pyridine ring.
EMN's biological activity is primarily attributed to its interaction with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It may act as a ligand that modulates receptor activity, influencing various biochemical pathways involved in cellular signaling and metabolism.
Key Mechanisms:
- Ligand Activity : EMN may bind to nAChRs, leading to downstream effects in neurotransmission and cellular signaling.
- Antioxidant Properties : Preliminary studies suggest that EMN possesses antioxidant capabilities, potentially protecting cells from oxidative stress.
- Cellular Modulation : Research indicates that EMN can influence calcium ion release in cellular models, suggesting a role in intracellular signaling pathways.
Pharmacological Potential
Research on EMN has revealed several notable pharmacological effects:
- Antimicrobial Activity : EMN has shown promising results against various bacterial strains. For example, studies indicate effective inhibition against Staphylococcus aureus and E. coli at low concentrations.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways, although specific mechanisms remain under investigation.
- Neuroprotective Effects : Due to its interaction with nAChRs, EMN may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of EMN, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Nicotinate | C₉H₁₁NO₂ | Similar structure; used as a vasodilator |
Methyl Nicotinate | C₇H₉NO₂ | Exhibits rubefacient properties; less potent |
4-Methoxynicotinic Acid | C₉H₉NO₃ | Parent compound; more polar than EMN |
In Vitro Studies
Several studies have investigated the biological activity of EMN:
- A study demonstrated that EMN could significantly influence calcium release in neuronal cell lines, indicating its potential role in modulating synaptic activity .
- Another investigation assessed the antimicrobial efficacy of EMN against various strains of bacteria, revealing minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL for certain pathogens .
Dose-Response Relationships
Research involving structural analogs of EMN indicated significant inhibitory activities against specific enzymes at low nanomolar concentrations. These findings suggest that modifications to the nicotinic structure can enhance biological efficacy .
Toxicological Assessments
Preliminary toxicity studies have shown that EMN has a favorable safety profile when administered at therapeutic doses. However, further investigations are required to fully characterize its safety and efficacy in vivo .
Properties
IUPAC Name |
ethyl 4-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-6-10-5-4-8(7)12-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVMRSPGLVGDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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